

Application of Methylamino-PEG5-azide in the Development of Antibody-Drug Conjugates

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Compound of Interest		
Compound Name:	Methylamino-PEG5-azide	
Cat. No.:	B608988	Get Quote

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule drug. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the ADC. **Methylamino-PEG5-azide** is a heterobifunctional linker that offers a strategic advantage in ADC development. It features a methylamino group for conjugation to the antibody and an azide group for the subsequent attachment of a payload via click chemistry. The polyethylene glycol (PEG) spacer, with five repeating units, enhances the hydrophilicity of the ADC, which can lead to improved solubility, reduced aggregation, and a more favorable pharmacokinetic profile.

This document provides detailed application notes and protocols for the use of **Methylamino-PEG5-azide** in the development of ADCs.

Core Properties and Advantages of Methylamino-PEG5-azide in ADCs



The unique structure of **Methylamino-PEG5-azide** provides several benefits in the design and synthesis of ADCs:

- Controlled Conjugation Chemistry: The methylamino group allows for a more controlled conjugation to the antibody. Unlike primary amines that are abundant on the antibody surface (lysine residues), the secondary amine of **Methylamino-PEG5-azide** can be selectively conjugated to activated carboxyl groups (aspartic and glutamic acid residues) on the antibody. This can lead to a more homogeneous drug-to-antibody ratio (DAR).
- Two-Step Conjugation: The azide functionality enables a bioorthogonal two-step conjugation strategy. First, the linker is attached to the antibody. In the second step, an alkyne-modified cytotoxic payload is "clicked" onto the azide-functionalized antibody. This modular approach simplifies the purification process and allows for the use of a wide variety of payloads.
- Enhanced Hydrophilicity: The PEG5 spacer is hydrophilic, which helps to counteract the hydrophobicity of many cytotoxic payloads. This increased water solubility can prevent aggregation of the ADC, which is a common challenge in ADC development.[1]
- Improved Pharmacokinetics: The PEG linker can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life and increased tumor accumulation. Studies have shown that increasing PEG linker length can lead to decreased clearance.[2]
- Precise Spacer Length: The defined length of the PEG5 linker provides a specific distance between the antibody and the payload. This can be important for optimizing the biological activity of both the antibody and the cytotoxic drug.

Data Presentation

The following tables summarize key quantitative data related to the properties of ADCs developed with PEG linkers. While specific data for **Methylamino-PEG5-azide** is not always available, the trends observed with other PEG linkers of varying lengths provide valuable insights into the expected performance.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics



Linker	Clearance (mL/day/kg)	Half-life (t1/2)	Reference
No PEG	~15	-	[2]
PEG2	~10	-	[2]
PEG4	~7	2.5-fold increase vs. no PEG	[3][4]
PEG8	~5	-	[2]
PEG10	-	11.2-fold increase vs. no PEG	[3][4]

Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers

Cell Line	ADC Linker	IC50 (nM)	Reference
NCI-N87 (HER2- positive)	No PEG	0.1	[4]
NCI-N87 (HER2- positive)	PEG4	0.45	[4]
NCI-N87 (HER2-positive)	PEG10	2.2	[4]
BT-474 (HER2- positive)	PEG-based	0.08 - 0.12	[5]
MCF-7 (HER2- negative)	PEG-based	>100	[6]

Experimental Protocols

Protocol 1: Antibody Modification with Methylamino-PEG5-azide via EDC/NHS Chemistry



This protocol describes the conjugation of **Methylamino-PEG5-azide** to the carboxyl groups of a monoclonal antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

- Monoclonal Antibody (mAb) in a suitable buffer (e.g., MES Buffer)
- Methylamino-PEG5-azide
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Desalting columns (e.g., Zeba™ Spin Desalting Columns)
- Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

- Antibody Preparation:
 - Exchange the antibody into Activation Buffer using a desalting column to a final concentration of 2-10 mg/mL.
- Activation of Antibody Carboxyl Groups:
 - Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.
 - Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the antibody solution.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.



- Conjugation of Methylamino-PEG5-azide:
 - Prepare a 10 mM stock solution of Methylamino-PEG5-azide in anhydrous DMSO.
 - Add a 20- to 50-fold molar excess of the Methylamino-PEG5-azide stock solution to the activated antibody solution.
 - Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
 - Incubate for 2 hours at room temperature with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Solution to a final concentration of 50-100 mM.
 - Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
- Purification of Azide-Modified Antibody:
 - Remove excess linker and quenching reagents by buffer exchange into PBS pH 7.4 using desalting columns.
 - Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay).

Protocol 2: Payload Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the azide-modified antibody and an alkynefunctionalized cytotoxic payload (e.g., containing a DBCO or BCN moiety).

Materials:

- Azide-modified antibody (from Protocol 1)
- Alkyne-modified cytotoxic payload (e.g., DBCO-MMAE)
- Anhydrous DMSO



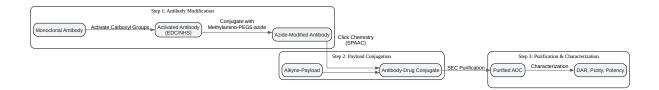
- PBS, pH 7.4
- Size-Exclusion Chromatography (SEC) system
- Hydrophobic Interaction Chromatography (HIC) system

Procedure:

- Payload Preparation:
 - Prepare a stock solution of the alkyne-modified payload in anhydrous DMSO.
- Click Chemistry Reaction:
 - To the azide-modified antibody in PBS, add a 3- to 5-fold molar excess of the alkyne-modified payload stock solution. The final concentration of DMSO should be kept below 10% to prevent antibody denaturation.
 - Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
- Purification of the ADC:
 - Purify the ADC from unreacted payload and other impurities using an SEC system.
 - Collect the fractions corresponding to the monomeric ADC.
- · Characterization of the ADC:
 - Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC. The hydrophobicity
 of the ADC increases with the number of conjugated drug molecules, allowing for the
 separation of different drug-loaded species.
 - Purity and Aggregation: Assess the purity and the presence of aggregates using SEC.
 - In vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).



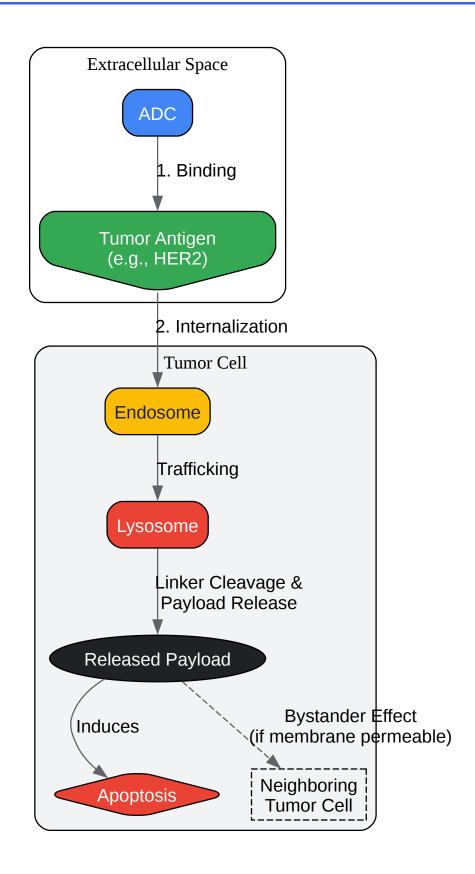
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ADC Development Workflow using Methylamino-PEG5-azide.

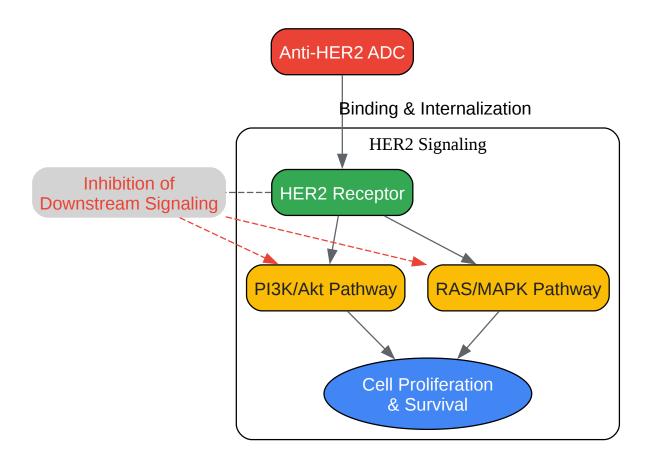




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ADC Internalization, Payload Release, and Bystander Effect.





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Inhibition of HER2 Signaling by an Anti-HER2 ADC.

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